molecular formula C6H11ClN2O B6201565 (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride CAS No. 2694057-66-2

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride

Cat. No.: B6201565
CAS No.: 2694057-66-2
M. Wt: 162.6
InChI Key:
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Description

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride typically involves the reaction of imidazole with an appropriate epoxide under acidic conditions. One common method involves the use of ®-propylene oxide as the starting material. The reaction proceeds through the opening of the epoxide ring by the imidazole, followed by protonation to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (2R)-1-(1H-imidazol-1-yl)propan-2-one.

    Reduction: Formation of (2R)-1-(1H-imidazol-1-yl)propan-2-amine.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can interact with metal ions in the active sites of enzymes, potentially inhibiting their activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an antifungal or antibacterial agent due to its ability to disrupt microbial cell membranes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. This interaction can disrupt the normal function of the enzyme, leading to its inhibition. Additionally, the compound may interfere with microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which lacks the propanol side chain.

    Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

    Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.

Uniqueness

(2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is unique due to its specific structure, which combines the imidazole ring with a chiral propanol side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves the reaction of 1H-imidazole with (R)-epichlorohydrin followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1H-imidazole", "(R)-epichlorohydrin", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1H-imidazole is reacted with (R)-epichlorohydrin in the presence of a base such as sodium hydroxide to form (R)-1-(1H-imidazol-1-yl)propan-2-ol.", "2. The resulting product is then reduced with sodium borohydride to form (R)-1-(1H-imidazol-1-yl)propan-2-ol.", "3. Finally, the product is quaternized with hydrochloric acid to form (2R)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride." ] }

CAS No.

2694057-66-2

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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